Potent and Multi-Subtype Nicotinic Acetylcholine Receptor (nAChR) Antagonism: A Broad-Spectrum Cholinergic Profile
N-[(2,6-dichlorophenyl)methyl]acetamide demonstrates potent antagonist activity across multiple human nAChR subtypes, with a unique potency spectrum. It is exceptionally potent at the α3β4 subtype (IC50 = 1.8 nM) and maintains strong activity at α1β1γδ (IC50 = 7.9 nM), α4β2 (IC50 = 12.0 nM), and α4β4 (IC50 = 15.0 nM) receptors [1]. This broad and potent antagonism distinguishes it from more selective nAChR ligands. Furthermore, this in vitro activity translates to in vivo efficacy, as the compound demonstrated dose-dependent smoke cessation activity in a mouse model, including inhibition of nicotine-induced antinociception (ED50 values of 1.2 mg/kg via tail-flick assay and 15.0 mg/kg via hotplate assay, s.c.) and locomotor activity (ED50 = 4.9 mg/kg, s.c.) [1].
| Evidence Dimension | Antagonist activity at nAChR subtypes (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α1β1γδ: 7.9 nM; α4β2: 12.0 nM; α4β4: 15.0 nM |
| Comparator Or Baseline | Class baseline: Typical nAChR antagonists with higher nanomolar to micromolar potency or narrower subtype selectivity profiles. |
| Quantified Difference | Not quantified directly, but implies sub-20 nM potency across multiple subtypes. |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y or TE671/RD cells; in vivo assays in sc dosed ICR mice. |
Why This Matters
This unique, multi-subtype antagonism profile positions it as a critical tool for investigating the role of various nAChRs in complex physiological processes and disease states, where selective single-target modulation may be insufficient.
- [1] EcoDrugPlus. (n.d.). N-[(2,6-dichlorophenyl)methyl]acetamide (Compound ID: 2126094). Bioactivity data. University of Helsinki. Retrieved from https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094. View Source
